

HIF-1 alpha (556-574) peptide sequence and structure

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An In-Depth Technical Guide to the HIF-1 alpha (556-574) Peptide

Introduction

Hypoxia-Inducible Factor 1 (HIF-1) is a heterodimeric transcription factor that functions as a master regulator of the cellular response to low oxygen levels (hypoxia). It consists of a constitutively expressed HIF-1 beta subunit and a highly regulated HIF-1 alpha (HIF-1 α) subunit. The stability and activity of HIF-1 α are exquisitely sensitive to cellular oxygen concentration, making it the critical oxygen-sensing component of the pathway. Under hypoxic conditions, HIF-1 α is stabilized and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.[1]

Central to the oxygen-dependent regulation of HIF-1 α is a region known as the Oxygen-Dependent Degradation Domain (ODDD). Within this domain, the peptide sequence spanning amino acids 556-574 acts as a key molecular switch. This 19-residue fragment contains a specific proline residue (Pro564) that, when hydroxylated in the presence of oxygen, signals for the destruction of the entire HIF-1 α protein.[2][3][4] This guide provides a detailed technical overview of the HIF-1 α (556-574) peptide's sequence, structure, and function for researchers, scientists, and drug development professionals.

Peptide Sequence and Physicochemical Properties

The HIF-1 α (556-574) peptide is a 19-amino acid fragment derived from the C-terminal portion of the ODDD (CODD).[5] Its sequence and key properties are summarized below.



Property	Value	Reference
One-Letter Sequence	DLDLEMLAPYIPMDDDFQL	[2][6][7]
Three-Letter Sequence	Asp-Leu-Asp-Leu-Glu-Met- Leu-Ala-Pro-Tyr-Ile-Pro-Met- Asp-Asp-Asp-Phe-Gln-Leu	[4]
Molecular Formula	C101H152N20O34S2	[2][4]
Molecular Weight	~2254.6 - 2256.6 Da	[2][4][6]
Typical Purity (Synthetic)	> 95%	[2]
Format	Lyophilized Powder	[1][2]

Structural Characteristics

The structure of the HIF- 1α (556-574) peptide is critical to its function as a regulatory switch. While it exists as a linear peptide, its conformation when bound to its interacting partners is key.

- LXXLAP Motif: The peptide contains the highly conserved LXXLAP motif (residues 559-564),
 which is the recognition site for prolyl hydroxylase domain (PHD) enzymes.[5]
- Proline 564 (Pro564): This is the most critical residue within the peptide. In the presence of oxygen, PHD enzymes catalyze the post-translational hydroxylation of Pro564 to form 4-hydroxyproline.[3][8][9] This modification is the primary oxygen-dependent signal for HIF-1α degradation.[9]
- Bound Conformation: X-ray crystallography data (PDB ID: 6YW3) of the peptide in complex with PHD2 reveals that it binds in an extended conformation within the enzyme's active site.
 [10][11] Similarly, the crystal structure of the hydroxylated peptide bound to the von Hippel-Lindau (pVHL) protein (PDB ID: 1LQB) shows the peptide binding as a complementary betastrand, with the hydroxyproline buried deep within a specific binding pocket on the pVHL surface.

Role in the HIF-1α Signaling Pathway



The HIF-1 α (556-574) peptide is the core of the molecular switch that governs HIF-1 α stability in response to changing oxygen levels.

Under Normoxic Conditions

In the presence of sufficient oxygen, HIF-1 α is kept at extremely low levels through a rapid degradation cascade initiated at the 556-574 region.

- Hydroxylation: PHD enzymes use O2 as a co-substrate to hydroxylate the Pro564 residue.[3]
- VHL Recognition: The newly formed hydroxyproline creates a high-affinity binding site for the von Hippel-Lindau tumor suppressor protein (pVHL), which is a component of an E3 ubiquitin ligase complex.[2][4][9] The affinity of hydroxylated HIF-1α for pVHL is approximately 1000-fold higher than that of the non-hydroxylated form.[13]
- Ubiquitination & Degradation: Upon binding, the VHL complex polyubiquitinates HIF-1α, tagging it for rapid destruction by the 26S proteasome.[8]



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Caption: HIF- 1α Degradation Pathway under Normoxia.

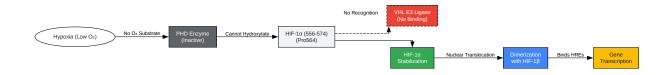
Under Hypoxic Conditions

When oxygen levels are low, the degradation pathway is inhibited, allowing HIF-1 α to accumulate and become active.

• PHD Inactivation: Without sufficient O2, PHD enzymes are inactive and cannot hydroxylate Pro564.[14]



- HIF-1 α Stabilization: Non-hydroxylated HIF-1 α is not recognized by pVHL and therefore evades degradation.
- Activation: Stabilized HIF- 1α translocates to the nucleus, dimerizes with HIF- 1β , and binds to Hypoxia Response Elements (HREs) in the promoters of target genes, activating their transcription.



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Caption: HIF-1α Stabilization Pathway under Hypoxia.

Quantitative Data

The interactions involving the HIF-1 α (556-574) peptide have been characterized quantitatively, providing insight into the sensitivity of the oxygen-sensing switch.



Parameter	Enzyme/Protei n	Value	Conditions	Reference
Km (app) for HIF-1α (556-574)	PHD2	1.8 μΜ	37 °C, 50 mM Tris/HCl, pH 7.5	[15]
Km (app) for HIF-1α (556-574)	PHD2	36.7 ± 9.0 μM	Not specified	[16]
Km (app) for O2	PHD2 (with HIF- 1α peptide)	229 ± 60 μM	Not specified	[16]
Km (app) for 2- Oxoglutarate	PHD2 (with HIF- 1α peptide)	55 ± 11 μM	Not specified	[16]
Kd for Hydroxylated HIF-1α (556-574)	VHL Complex (VCB)	33 nM	Isothermal Titration Calorimetry	[13]
Kd for Non- Hydroxylated HIF-1α (556-574)	VHL Complex (VCB)	34 μΜ	Isothermal Titration Calorimetry	[13]

Key Experimental Protocols

The HIF-1 α (556-574) peptide is a crucial tool in studying the hypoxia pathway. Below are methodologies for key experiments.

In Vitro Hydroxylation Assay (Oxygen Consumption)

This method directly measures the enzymatic activity of PHDs by monitoring the consumption of their co-substrate, oxygen.

- Principle: A Clark-type oxygen electrode or fluorescence-based sensor measures the decrease in dissolved oxygen concentration in a sealed reaction chamber as PHD hydroxylates the HIF-1α peptide substrate.[15][17]
- · Reagents:
 - o Purified, active PHD2 enzyme.



- Synthetic HIF-1α (556-574) peptide.
- Reaction Buffer (e.g., 50 mM Tris/HCl, pH 7.5).[15]
- Cofactors: Fe(II) (e.g., (NH4)2Fe(SO4)2) and 2-oxoglutarate (2OG).[15]
- Procedure:
 - Calibrate the oxygen electrode/sensor in the reaction buffer at a constant temperature (e.g., 37°C).[15]
 - \circ Add the HIF-1 α peptide, Fe(II), and 2OG to the reaction chamber and allow the signal to stabilize.
 - Initiate the reaction by injecting a known concentration of the PHD2 enzyme.
 - Record the rate of decrease in oxygen concentration over time.
 - The slope of this line, after correcting for any background consumption, represents the rate of the enzymatic reaction. This can be repeated at various substrate concentrations to determine kinetic parameters like Km and Vmax.[15]

VHL Binding Assay (Competitive Pull-Down)

This assay is used to assess the binding affinity of proteins or peptides to the VHL complex and to screen for competitive inhibitors.[18][19]

- Principle: A biotinylated, hydroxylated HIF-1α (556-574) peptide is immobilized on streptavidin-coated beads. These beads are then used to "pull down" in vitro-translated, radiolabeled VHL protein from a solution. The binding can be competed by adding unlabeled competitor peptides or small molecules.[19]
- Reagents:
 - Biotinylated Hyp-564 HIF-1α (556-574) peptide.[19]
 - Streptavidin-agarose beads.

Foundational & Exploratory



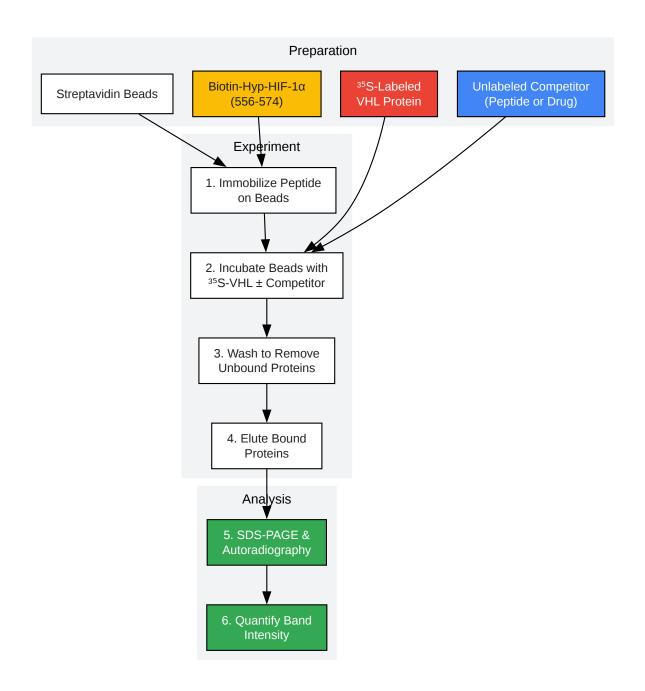


- In vitro transcription/translation system to produce 35S-labeled VHL protein.[19]
- Competitor peptide (e.g., non-biotinylated Hyp-HIF peptides) or small molecule inhibitor.
- Wash and elution buffers.

Procedure:

- Immobilize the biotinylated Hyp-HIF-1α peptide on streptavidin-agarose beads.
- In separate tubes, incubate the ³⁵S-labeled VHL with either buffer alone or the competitor compound at various concentrations.
- Add the peptide-coated beads to each tube and incubate to allow VHL binding.
- Wash the beads extensively to remove non-specific binders.
- Elute the bound proteins from the beads using SDS-PAGE sample buffer.
- Analyze the eluates by SDS-PAGE and autoradiography. The amount of radiolabeled VHL pulled down will decrease in the presence of an effective competitor.[19]





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